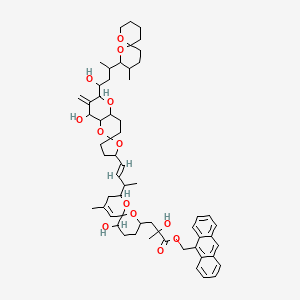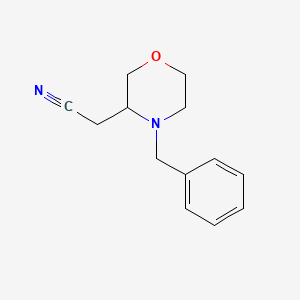![molecular formula C22H38O4Sr B1149566 BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2] CAS No. 199445-30-2](/img/new.no-structure.jpg)
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2] is an organometallic compound widely used in various scientific and industrial applications. This compound is known for its stability and ability to form complexes with metals, making it valuable in fields such as material science and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE typically involves the reaction of strontium salts with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) in an appropriate solvent. One common method includes dissolving strontium acetate in methanol and then adding TMHD to the solution. The reaction mixture is stirred and heated to facilitate the formation of the desired complex .
Industrial Production Methods
On an industrial scale, the production of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE may involve more sophisticated techniques such as metal-organic chemical vapor deposition (MOCVD). This method allows for precise control over the composition and uniformity of the resulting compound, making it suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of strontium.
Reduction: It can also be reduced, although this is less common.
Substitution: The ligand (TMHD) can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of other ligands and a suitable solvent .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield strontium oxides, while substitution reactions can produce various strontium-ligand complexes .
Aplicaciones Científicas De Investigación
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE exerts its effects involves the formation of stable complexes with metals. The TMHD ligand coordinates with the strontium ion, stabilizing it and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the strontium ion, making it useful in catalysis and other applications .
Comparación Con Compuestos Similares
Similar Compounds
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)COPPER(II): Similar in structure but contains copper instead of strontium.
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II): Contains nickel and exhibits different reactivity and applications.
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)BARIUM: Contains barium and is used in different industrial processes.
Uniqueness
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE is unique due to its specific coordination with strontium, which imparts distinct properties and reactivity compared to its analogs with other metals. This uniqueness makes it particularly valuable in applications requiring specific metal-ligand interactions .
Propiedades
Número CAS |
199445-30-2 |
|---|---|
Fórmula molecular |
C22H38O4Sr |
Peso molecular |
454.16 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxa-2-aza-spiro[3.4]octane](/img/structure/B1149483.png)

![Cyclopenta[c]pyrrol-4(1H)-one](/img/structure/B1149489.png)





